2-oxo-2H-1-benzopyran-7-yl sulfate 2-oxo-2H-1-benzopyran-7-yl sulfate Umbelliferone sulfate(1-) is an organosulfate oxoanion that is the conjugate base of umbelliferone sulfate, obtained by deprotonation of the sulfo group; major species at pH 7.3. It has a role as a human urinary metabolite, a human xenobiotic metabolite and a mouse metabolite. It is a conjugate base of an umbelliferone sulfate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1904496
InChI: InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)/p-1
SMILES: C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-]
Molecular Formula: C9H5O6S-
Molecular Weight: 241.2 g/mol

2-oxo-2H-1-benzopyran-7-yl sulfate

CAS No.:

Cat. No.: VC1904496

Molecular Formula: C9H5O6S-

Molecular Weight: 241.2 g/mol

* For research use only. Not for human or veterinary use.

2-oxo-2H-1-benzopyran-7-yl sulfate -

Specification

Molecular Formula C9H5O6S-
Molecular Weight 241.2 g/mol
IUPAC Name (2-oxochromen-7-yl) sulfate
Standard InChI InChI=1S/C9H6O6S/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13/h1-5H,(H,11,12,13)/p-1
Standard InChI Key LJOOSFYJELZGMR-UHFFFAOYSA-M
SMILES C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-]
Canonical SMILES C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-]

Introduction

Chemical Structure and Identification

2-Oxo-2H-1-benzopyran-7-yl sulfate is an organosulfate oxoanion that functions as the conjugate base of umbelliferone sulfate, formed through deprotonation of the sulfo group . This compound represents a significant metabolite in the coumarin family and plays an important role in xenobiotic metabolism.

Nomenclature and Chemical Identifiers

The compound is known by several synonyms in scientific literature, reflecting its structural characteristics and relationship to parent compounds.

ParameterValue
IUPAC Name(2-oxochromen-7-yl) sulfate
Common SynonymsUmbelliferone sulfate(1-)
7-hydroxycoumarin sulfate(1-)
2-oxo-2H-1-benzopyran-7-yl sulfate
CAS Number17757236 (free acid form)
PubChem CID17757236
ChEBI ID133567
Molecular FormulaC₉H₅O₆S⁻
Molecular Weight241.20 g/mol
InChI KeyLJOOSFYJELZGMR-UHFFFAOYSA-M
SMILES[O-]S(=O)(=O)OC1=CC2=C(C=CC(=O)O2)C=C1

Table 1: Chemical identifiers and basic properties of 2-oxo-2H-1-benzopyran-7-yl sulfate.

Structural Characteristics

The compound consists of a coumarin core (2H-1-benzopyran-2-one) with a sulfate group at the 7-position. This specific structural arrangement contributes to its biochemical properties and metabolic behavior . The coumarin backbone contains a benzene ring fused to a 2-pyrone ring, creating a bicyclic structure with the sulfate group attached to the benzene portion of the molecule.

The conjugate base form (with deprotonated sulfo group) is the major species present at physiological pH (7.3), which influences its biological interactions in living systems .

Physical and Chemical Properties

The physical and chemical properties of 2-oxo-2H-1-benzopyran-7-yl sulfate significantly influence its behavior in biological systems and its utility in research applications.

Physical Properties

The potassium salt form of the compound, which is commonly used in laboratory settings, exhibits specific physical characteristics that determine its handling requirements and stability.

PropertyValueNotes
Physical StateSolidTypically pale-yellow to off-white
Melting Point204-205°CFor potassium salt form
Density1.692±0.06 g/cm³Predicted value
SolubilitySlightly soluble in water and methanolSolubility increases with heating
pKa-4.56±0.18Predicted value
StabilityHygroscopicRequires careful storage conditions

Table 2: Physical properties of 2-oxo-2H-1-benzopyran-7-yl sulfate potassium salt.

Chemical Reactivity

As a sulfate ester of umbelliferone, this compound possesses specific chemical characteristics that determine its reactivity and behavior in biological environments:

  • The sulfate group serves as a good leaving group, making the compound susceptible to enzymatic hydrolysis .

  • The compound exhibits moderate stability under physiological conditions but is sensitive to extreme pH conditions.

  • The coumarin core contributes to its potential fluorescence properties, which may be altered by the presence of the sulfate group .

Biological Role and Metabolism

2-Oxo-2H-1-benzopyran-7-yl sulfate has significant relevance in biological systems, particularly in the metabolism of xenobiotic compounds.

Metabolic Origin and Pathways

The compound is primarily formed through Phase II metabolism of coumarins, particularly umbelliferone (7-hydroxycoumarin). This metabolic process involves the enzymatic addition of a sulfate group to the hydroxyl function at the 7-position of the coumarin backbone.

Metabolic StepEnzymes InvolvedResult
Phase I MetabolismCYP enzymesFormation of 7-hydroxycoumarin from parent coumarins
Phase II MetabolismSulfotransferases (SULTs)Conjugation with sulfate to form 2-oxo-2H-1-benzopyran-7-yl sulfate
ExcretionTransport proteinsElimination primarily via urinary pathway

Table 3: Metabolic pathway leading to the formation of 2-oxo-2H-1-benzopyran-7-yl sulfate.

Species Distribution and Tissue Localization

Research has identified the presence of this metabolite across multiple species and tissue types, indicating its significance in comparative xenobiotic metabolism:

  • Found in hepatocytes and microsomes of human, dog, monkey, rat, and mouse livers .

  • Present in S9 fractions of liver tissue across multiple species .

  • Identified as a human urinary metabolite, suggesting its role in the elimination process of coumarin compounds .

  • Functions as a xenobiotic metabolite in humans and as a metabolite in mice .

This broad distribution across species makes 2-oxo-2H-1-benzopyran-7-yl sulfate an important compound for comparative metabolic studies and pharmacokinetic research.

Research Applications

The unique properties of 2-oxo-2H-1-benzopyran-7-yl sulfate make it valuable for various research applications in the fields of biochemistry, pharmacology, and toxicology.

Analytical Applications

One of the primary applications of this compound is in analytical biochemistry:

  • Used for the assay of coumarin metabolites, providing a standard for metabolic profiling studies .

  • Serves as a reference compound in metabolomic analyses focused on xenobiotic metabolism.

  • Facilitates the investigation of sulfotransferase activity in various biological systems.

Pharmacokinetic Research

The compound plays a significant role in pharmacokinetic studies:

  • Utilized as a marker to track coumarin metabolism across different species, aiding in interspecies comparison of metabolic pathways .

  • Helps in understanding the biotransformation of coumarins and related compounds in various experimental models.

  • Supports research into the clearance mechanisms of coumarin compounds from biological systems .

Hazard CategoryClassificationPrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion; practice good laboratory hygiene
Skin/Eye ContactPotential irritantWear appropriate personal protective equipment including gloves and eye protection
StorageHygroscopic materialStore in sealed containers with desiccant at -70°C
DisposalChemical wasteFollow local regulations for laboratory chemical waste disposal

Table 4: Safety information and handling precautions for 2-oxo-2H-1-benzopyran-7-yl sulfate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator